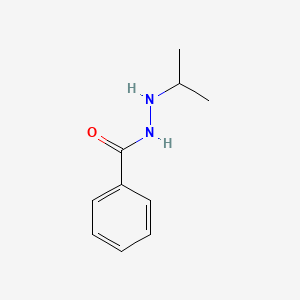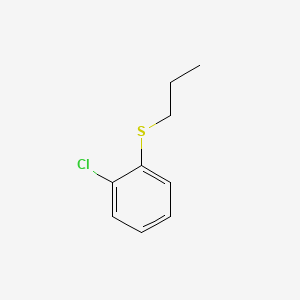
2-Chlorophenyl propyl sulfide
描述
2-Chlorophenyl propyl sulfide is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a propyl sulfide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl propyl sulfide typically involves the reaction of 2-chlorophenyl thiol with propyl halides under basic conditions. The reaction can be represented as follows:
2-Chlorophenyl thiol+Propyl halide→2-Chlorophenyl propyl sulfide+Hydrogen halide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenyl propyl sulfides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-chlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenyl ring may interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
- 2-Chlorophenyl methyl sulfide
- 2-Chlorophenyl ethyl sulfide
- 2-Chlorophenyl butyl sulfide
Comparison: 2-Chlorophenyl propyl sulfide is unique due to its specific propyl sulfide group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs
属性
CAS 编号 |
34560-81-1 |
|---|---|
分子式 |
C9H11ClS |
分子量 |
186.7 g/mol |
IUPAC 名称 |
1-chloro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |
InChI 键 |
OZBYQKIAXXILTR-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1Cl |
规范 SMILES |
CCCSC1=CC=CC=C1Cl |
Key on ui other cas no. |
34560-81-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
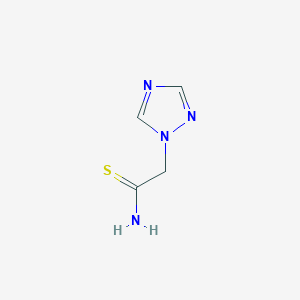
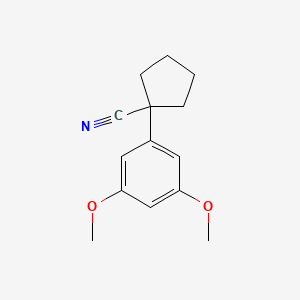


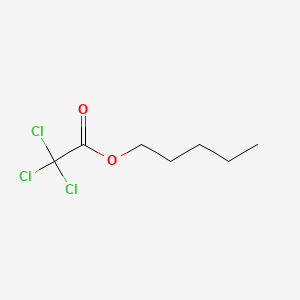
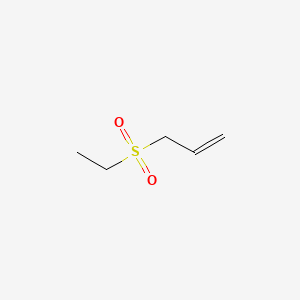
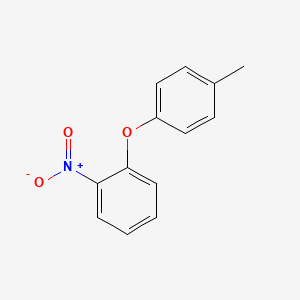

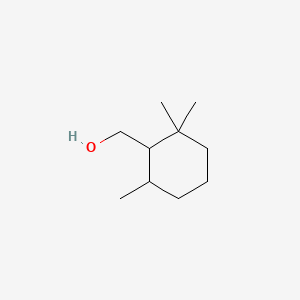
![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)

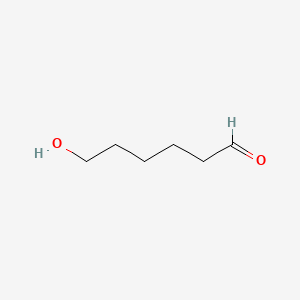
![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)
